Home > Products > Screening Compounds P75201 > N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide -

N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Catalog Number: EVT-4552122
CAS Number:
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as EMPA, is a synthetic compound primarily recognized for its potent and selective antagonism of the orexin 2 receptor (OX2) [, ]. This compound is classified as a non-peptidergic antagonist, meaning it does not resemble the natural peptide ligands of the orexin receptors [].

Synthesis Analysis

N-Ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide acts as a competitive antagonist at the OX2 receptor []. Competitive antagonism implies that EMPA binds to the same site on the OX2 receptor as the endogenous ligand, orexin-A, thus preventing orexin-A from binding and activating the receptor. This mechanism is supported by binding kinetic analyses, which demonstrate that EMPA has a fast association rate and a remarkably slow dissociation rate at the OX2 receptor, indicating a strong and lasting binding interaction [].

Physical and Chemical Properties Analysis
  • Orexin Receptor Pharmacology: EMPA has been instrumental in characterizing the pharmacological properties of the OX2 receptor [, , ]. Its selectivity for OX2 over OX1 has allowed researchers to differentiate the roles of these receptors in various physiological processes, including sleep-wake regulation and reward pathways.
  • Neurophysiological Studies: Electrophysiological studies utilizing EMPA have provided evidence that OX2 receptors play a crucial role in mediating the effects of orexin-A on the spontaneous firing of dopaminergic neurons in the ventral tegmental area (VTA) of the brain []. This finding highlights the potential involvement of OX2 in reward-related behaviors and drug addiction.
  • CXCR3 Antagonism: Intriguingly, one study indicated that N-Ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide also displays noncompetitive antagonist activity at the chemokine receptor CXCR3 []. Further investigation of this interaction could lead to new therapeutic avenues for inflammatory diseases in which CXCR3 is implicated.

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist, targeting both the orexin 1 receptor (OX1) and orexin 2 receptor (OX2). It has been clinically investigated for its efficacy in inducing and maintaining sleep []. Research suggests that almorexant exhibits a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at OX2 due to its slow dissociation rate from this receptor subtype [].

Relevance: While not sharing a direct structural resemblance to N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, almorexant is discussed in the context of exploring the structural determinants of ligand binding to OX receptors. This research delves into understanding how subtle structural modifications can influence receptor subtype selectivity, a concept relevant when considering potential structure-activity relationships for N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide [].

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist for the orexin 1 receptor (OX1) [].

Relevance: This compound is investigated alongside almorexant and N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) to understand the structural basis for selectivity between OX1 and OX2 receptors. The research highlights that despite similarities in the binding pockets of these receptor subtypes, specific residues within the transmembrane domains contribute to the selective binding of antagonists like SB-674042. This information is pertinent when considering potential modifications to N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide that might influence its receptor subtype selectivity [].

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA selectively antagonizes the orexin 2 receptor (OX2) [, ]. Studies using rat ventral tegmental area (VTA) dopaminergic neurons suggest that OX2 might play a more significant role than OX1 in mediating the effects of orexin-A on neuronal firing, highlighting the importance of selective OX2 antagonists like EMPA [].

Relevance: EMPA shares structural similarities with N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, particularly the presence of the N-ethyl-acetamide moiety. This structural resemblance, along with their shared activity as OX2 antagonists, suggests that these compounds might interact with the receptor in a similar manner. Investigating the structure-activity relationship between EMPA and N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide could offer valuable insights into optimizing the latter's pharmacological profile [, ].

Properties

Product Name

N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

IUPAC Name

N-ethyl-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C17H20N2O4S/c1-3-18-17(20)12-23-15-8-10-16(11-9-15)24(21,22)19-14-6-4-13(2)5-7-14/h4-11,19H,3,12H2,1-2H3,(H,18,20)

InChI Key

YSQDDDKUUCLYBP-UHFFFAOYSA-N

SMILES

CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.